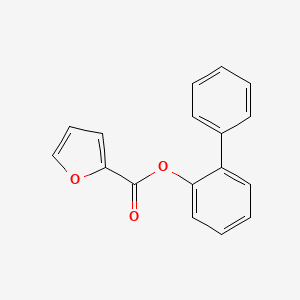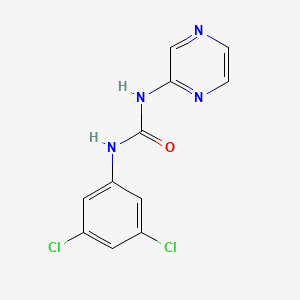![molecular formula C23H28N2 B10978383 1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole core substituted with an octyl group and a phenylethenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.
Stilbene Formation: The final step involves the formation of the phenylethenyl group through a Wittig reaction, where the benzimidazole derivative is reacted with a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives of benzimidazole.
Applications De Recherche Scientifique
1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-octyl-2-phenyl-1H-benzimidazole
- 1-octyl-2-(2-phenylethyl)-1H-benzimidazole
- 1-octyl-2-[(E)-2-(4-methylphenyl)ethenyl]-1H-benzimidazole
Uniqueness
1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, while the phenylethenyl group contributes to its electronic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H28N2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-octyl-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C23H28N2/c1-2-3-4-5-6-12-19-25-22-16-11-10-15-21(22)24-23(25)18-17-20-13-8-7-9-14-20/h7-11,13-18H,2-6,12,19H2,1H3/b18-17+ |
Clé InChI |
FFDOQLKPICOCNH-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)
![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)
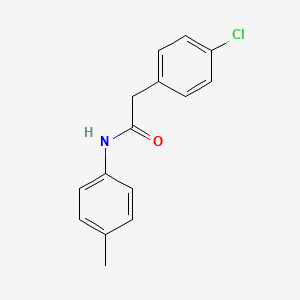
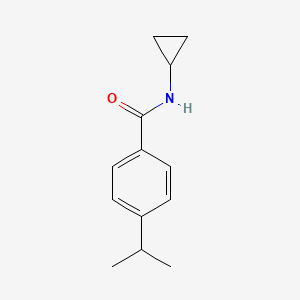
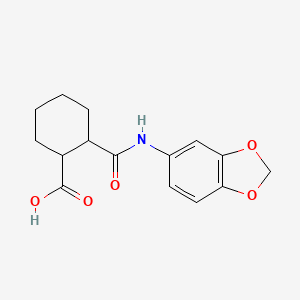
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978353.png)
![6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978363.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
